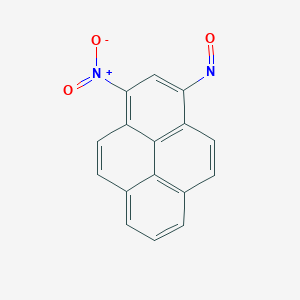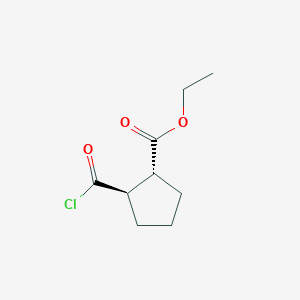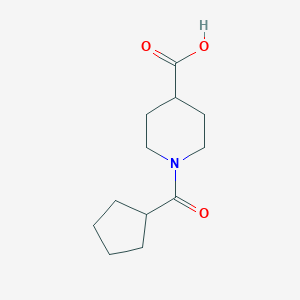
1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C12H19NO3 . It is a derivative of isonipecotic acid, which is a heterocyclic compound that acts as a GABA A receptor partial agonist .
Molecular Structure Analysis
The molecular structure of “1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid” is crucial for its chemical reactivity and potential biological activity. It consists of a piperidine ring with a carboxylic acid moiety and a cyclopentylcarbonyl group .Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including those related to 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, play a significant role in biorenewable chemical production, acting as precursors for various industrial chemicals. These acids can inhibit microbial growth in fermentative processes involving engineered microbes like Escherichia coli and Saccharomyces cerevisiae, limiting yield and titer. Strategies to overcome this inhibition involve metabolic engineering to enhance microbial tolerance, focusing on cell membrane composition, intracellular pH regulation, and the availability of exporters to increase tolerance. This insight is crucial for developing robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Synthesis and Biological Activity of Carboxylic Acids
Natural carboxylic acids derived from plants exhibit various biological activities. The structure of these acids, including analogs of 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, influences their antioxidant, antimicrobial, and cytotoxic activities. For instance, the antioxidant activity of carboxylic acids is directly related to the number of hydroxyl groups and conjugated bonds, indicating a potential for designing structurally optimized compounds for specific biological applications (Godlewska-Żyłkiewicz et al., 2020).
Antineoplastic Agent Development
Carboxylic acid derivatives, such as 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid, have been identified as potential antineoplastic agents. Novel series of these derivatives demonstrate significant cytotoxic properties, often surpassing contemporary anticancer drugs. Their mechanisms include apoptosis induction, reactive oxygen species generation, caspase activation, and mitochondrial function disruption. These compounds also show promise in antimalarial and antimycobacterial properties, highlighting the versatility of carboxylic acid derivatives in drug development (Hossain, Enci, Dimmock, & Das, 2020).
Extraction and Separation Techniques
The extraction of carboxylic acids from aqueous solutions using organic solvents and supercritical fluids has been explored to enhance the efficiency of carboxylic acid recovery. Supercritical CO2, in particular, offers an environmentally friendly, non-toxic, and recoverable method for the reactive extraction of carboxylic acids, including those structurally related to 1-(Cyclopentylcarbonyl)piperidine-4-carboxylic acid. This method provides a higher yield and simplicity over traditional separation methods, suggesting a potential for industrial-scale application (Djas & Henczka, 2018).
Propiedades
IUPAC Name |
1-(cyclopentanecarbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(9-3-1-2-4-9)13-7-5-10(6-8-13)12(15)16/h9-10H,1-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMFMPSHKKRARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588140 |
Source


|
| Record name | 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | |
CAS RN |
147636-33-7 |
Source


|
| Record name | 1-(Cyclopentanecarbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

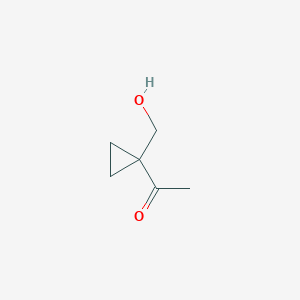
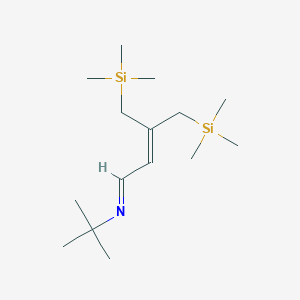
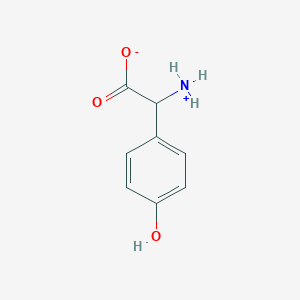
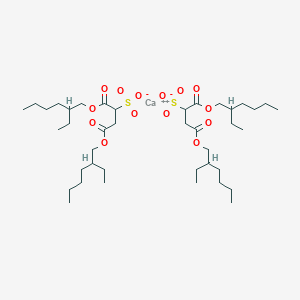
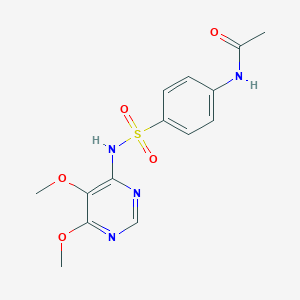
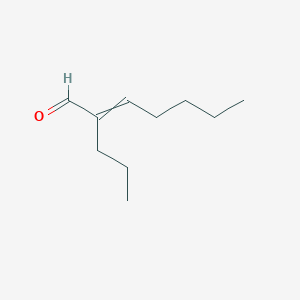


![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)

